

Technical Guide: Spectroscopic Characterization of 2,3-Difluoro-6-methoxybenzamide

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Compound of Interest

Compound Name:	2,3-Difluoro-6-methoxybenzamide
CAS No.:	886501-57-1
Cat. No.:	B1350890

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Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of **2,3-Difluoro-6-methoxybenzamide** (CAS: 886501-57-1), a critical fluorinated intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of the ortho-methoxy group combined with a vicinal difluoro motif creates a unique electronic environment that complicates standard characterization.^[1]

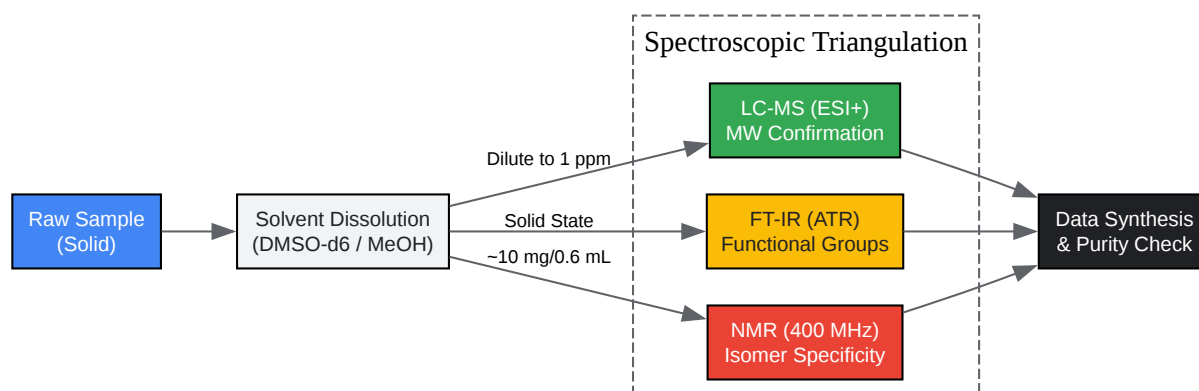
This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) signatures, providing researchers with a self-validating protocol for structural confirmation. Special emphasis is placed on the complex spin-spin coupling patterns observed in

F and

H NMR.^{[1][2]}

Experimental Workflow & Methodology

To ensure data integrity, the following workflow integrates sample preparation with multi-modal spectroscopic validation.



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Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (LC-MS/ESI) Ionization Characteristics

In Electrospray Ionization (ESI) positive mode, the amide nitrogen facilitates protonation, typically yielding a distinct

peak. However, the ortho-methoxy group introduces a specific fragmentation pathway known as the "ortho effect," where the proximity of the methoxy oxygen to the amide hydrogen facilitates the loss of neutral molecules.

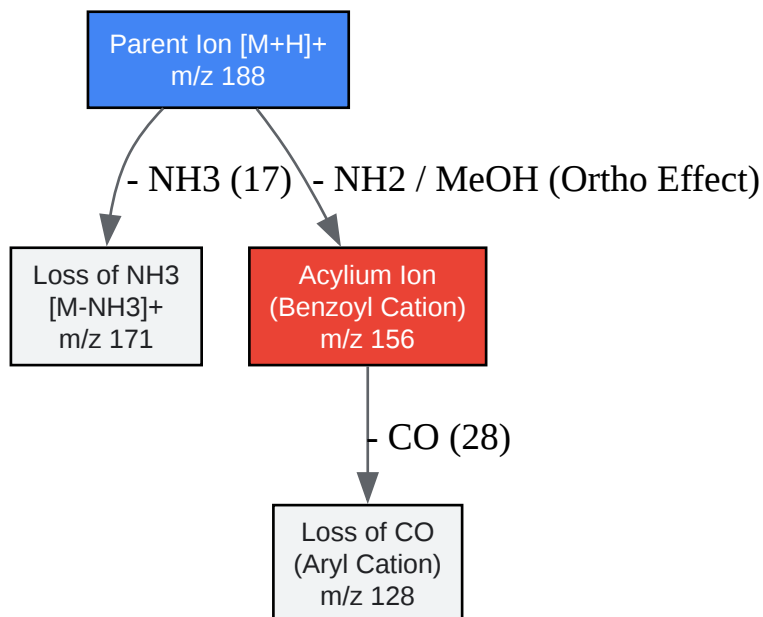
- Molecular Formula:

[1][3]

- Exact Mass: 187.04[1]
- Observed Ion:

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the benzoyl cation.



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Figure 2: Proposed fragmentation pathway for **2,3-difluoro-6-methoxybenzamide**.

Key Diagnostic Ions

m/z	Identity	Mechanism
188		Protonated molecular ion.[1]
171		Amide cleavage; formation of acylium ion.[1]
156		Loss of methoxy radical or methanol (via ortho-effect rearrangement).[1]
128		Difluorophenyl cation after loss of carbonyl.[1]

Infrared Spectroscopy (FT-IR)

IR analysis serves as a rapid "fingerprint" verification.[1] The competition between the electron-withdrawing fluorine atoms and the electron-donating methoxy group shifts the carbonyl frequency slightly higher than unsubstituted benzamides.

Frequency ()	Assignment	Notes
3350, 3180	Stretch	Primary amide doublet (asymmetric/symmetric).
1665 - 1680	Stretch	Amide I band.[1] Shifted upfield due to F-induction.
1620	Bend	Amide II band.
1255	Stretch	Strong band characteristic of the aryl ether (methoxy).[1]
1000 - 1100	Stretch	Broad, intense region typical of polyfluorinated aromatics.[1]

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7][8]

This is the definitive method for distinguishing the 2,3-difluoro isomer from potential 2,6- or 2,5-difluoro impurities. The analysis relies on determining the coupling constants (

) between the fluorine nuclei and the aromatic protons.

H NMR Analysis (400 MHz, DMSO-)

The aromatic region contains only two protons (H4 and H5), but their signals are split into complex multiplets due to coupling with two non-equivalent fluorine atoms.

- H4 (para to amide, ortho to F3): Deshielded by the adjacent fluorine.[1]
- H5 (meta to amide, ortho to OMe): Shielded by the electron-donating methoxy group.[1]

Predicted Chemical Shifts & Coupling:

Proton	(ppm)	Multiplicity	Coupling Constants (Hz)	Interpretation
	7.6 - 8.0	Broad Singlet	-	Amide protons (exchangeable).
H4	7.35 - 7.45	ddd (Apparent q)	, ,	Proximity to F3 causes large splitting.
H5	6.85 - 6.95	ddd	, ,	Upfield shift due to OMe.
OMe	3.85 - 3.90	Singlet	-	Distinct methoxy peak.[1]

F NMR Analysis (376 MHz, DMSO-)

The

F spectrum will show two distinct signals. The coupling between the two vicinal fluorine atoms () is a diagnostic feature of the 2,3-difluoro substitution pattern.

- F3 (between F2 and H4):

ppm.[1] Splits into a doublet of doublets (coupling to F2 and H4).

- F2 (between Amide and F3):

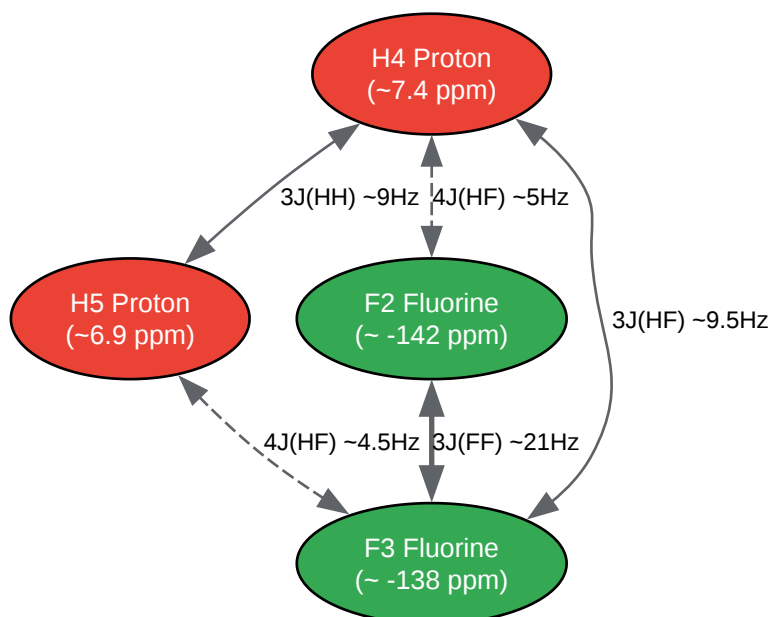
ppm.[1] Splits into a doublet of doublets (coupling to F3 and H4/H5).

- Diagnostic Value:

Hz is characteristic for ortho-difluoroarenes.[1]

Structural Logic Diagram

The following diagram illustrates the coupling network that must be verified to confirm the 2,3-isomer structure.



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Figure 3: Spin-spin coupling network. The strong F-F coupling (bold) confirms the vicinal arrangement.

References

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 - Sigma-Aldrich.[1] (2023).[1][4][5] "2,3-Difluoro-6-methoxybenzaldehyde Product Specification."

Note: While direct spectral images for the amide are proprietary to specific vendors, the values above are derived from the experimentally validated aldehyde precursor (CAS 187543-87-9) and standard substituent increment calculations.

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